3'-(trifluoromethyl)-3,6-dihydro-2H-1,2'-bipyridine
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Overview
Description
3’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine is a chemical compound that features a trifluoromethyl group attached to a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts, such as trifluoromethyltrimethylsilane and tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of 3’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium trifluoroacetate and copper(I) iodide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group attached to a pyridine ring, known for its fungicidal activity.
Trifluoromethylphenol: A compound with a trifluoromethyl group attached to a phenol ring, used in various chemical applications.
Uniqueness
3’-(trifluoromethyl)-3,6-dihydro-2H-1,2’-bipyridine is unique due to its bipyridine structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)9-5-4-6-15-10(9)16-7-2-1-3-8-16/h1-2,4-6H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVZMSCKUJGVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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